N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)13-3-1-2-4-15(13)27(25,26)24-11-14-16(23-10-9-22-14)12-5-7-21-8-6-12/h1-10,24H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVNDCBFMKOSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it may interfere with multiple pathways, leading to a broad spectrum of biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Biological Activity
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H13F3N4O2S
- Molecular Weight : 368.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Below are key findings regarding its biological effects:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL for certain derivatives .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies suggest that similar pyrazine derivatives can inhibit various kinases involved in tumor progression. For instance, compounds related to this class have been evaluated for their ability to inhibit B-Raf kinase and phosphoinositide 3-kinase (PI3K), both critical in cancer signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting key enzymes involved in bacterial and cancer cell metabolism.
- Targeting Specific Receptors : Research has indicated that similar compounds may target matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .
Study on Antimicrobial Efficacy
A comparative study was conducted on a series of N-(pyrazin-2-yl)benzenesulfonamides to evaluate their antimicrobial efficacy against M. tuberculosis. The study highlighted the importance of the linker structure connecting the pyrazine core to the benzene ring, affecting the overall activity .
Evaluation of Antitumor Potential
In vitro assays were performed using human cancer cell lines to assess the antitumor potential of the compound. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 μM, suggesting that further development could lead to effective therapeutic agents against specific cancers.
Q & A
Advanced Research Question
- ADMET prediction : Tools like SwissADME calculate logP (∼2.8), polar surface area (∼95 Ų), and CYP450 metabolism sites, highlighting potential oxidation at the pyrazine methyl group .
- Metabolic stability assays : Liver microsome studies (human/rat) quantify NADPH-dependent degradation rates, with half-life improvements achieved via fluorination of the benzene ring .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium sulfonate) are modeled using Hansen solubility parameters .
How should researchers address contradictions in reported biological activity data across similar analogs?
Q. Data Contradiction Analysis
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, IC values for EGFR inhibition vary by 10-fold depending on enzyme source .
- Off-target effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to confirm target specificity vs. related kinases (e.g., HER2 vs. EGFR) .
- Structural validation : Re-examine crystallographic data for analogs to confirm binding mode consistency. For instance, pyridine N-oxide formation in some derivatives alters hydrogen bonding .
What experimental approaches validate the compound’s mechanism of action in cellular pathways?
Advanced Research Question
- Phosphoproteomics : SILAC-based mass spectrometry identifies downstream targets (e.g., ERK1/2 phosphorylation) in treated vs. untreated cancer cell lines .
- Gene knockout models : CRISPR-Cas9 deletion of putative targets (e.g., STAT3) in HEK293 cells confirms pathway dependency .
- Thermal shift assays : Monitor protein melting shifts (ΔT) to quantify compound binding to purified enzymes .
How can researchers mitigate synthetic challenges in scaling up the reaction?
Q. Methodological Guidance
- Flow chemistry : Continuous processing improves heat dissipation during exothermic steps (e.g., sulfonamide coupling) and reduces byproduct formation .
- Catalyst recycling : Immobilized Pd catalysts for Suzuki-Miyaura cross-coupling steps enhance turnover number (TON > 1,000) .
- Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 columns) ensures >98% purity for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
